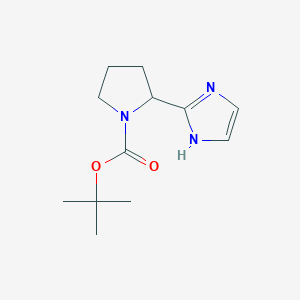

tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate

描述

Chemical Classification and Nomenclature

This compound belongs to the broader class of organoheterocyclic compounds, specifically categorized within the pyrrolidine derivatives family. The compound is systematically classified as a substituted pyrrolidine bearing an imidazole substituent and a tert-butyl carbamate protecting group. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as tert-butyl (2S)-2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate, reflecting its stereochemical configuration.

The compound is registered under Chemical Abstracts Service number 1007882-58-7 and carries the MDL number MFCD16660093. Alternative nomenclature includes 1-Pyrrolidinecarboxylic acid, 2-(1H-imidazol-2-yl)-, 1,1-dimethylethyl ester, (2S)- and (S)-1-Boc-2-(2-imidazolyl)pyrrolidine. The molecular formula C₁₂H₁₉N₃O₂ indicates a molecular weight of 237.3 daltons, representing a moderately complex heterocyclic structure with three nitrogen atoms incorporated into distinct functional environments.

The systematic classification places this compound within the broader context of carbamate-protected amino heterocycles, a category of significant importance in pharmaceutical chemistry due to their utility as synthetic intermediates and potential biological activity. The presence of both five-membered nitrogen heterocycles positions the compound as a representative of the imidazole-pyrrolidine hybrid molecules that have gained prominence in modern drug discovery efforts.

Structural Features and Functional Groups

The molecular architecture of this compound encompasses several distinct structural domains that contribute to its chemical properties and biological potential. The compound features a five-membered pyrrolidine ring, which represents a saturated aliphatic heterocycle containing one nitrogen atom and four carbon atoms. This pyrrolidine framework is classified as a saturated heterocycle and exhibits the characteristic basicity typical of secondary amines, though this basicity is modulated by the presence of the carbamate protecting group.

The imidazole moiety attached at the 2-position of the pyrrolidine ring constitutes another five-membered heterocycle, but unlike pyrrolidine, imidazole is aromatic and contains two nitrogen atoms. The imidazole ring system contributes significantly to the compound's electronic properties and potential for hydrogen bonding interactions. The connection between the imidazole and pyrrolidine rings occurs through a carbon-carbon bond, creating a rigid bicyclic-like arrangement that influences the overall conformational preferences of the molecule.

The tert-butyl carbamate functionality serves as a protecting group for the pyrrolidine nitrogen, effectively masking its nucleophilic properties while maintaining the structural integrity of the heterocyclic framework. This protecting group strategy is commonly employed in organic synthesis to prevent unwanted side reactions during complex multi-step synthetic sequences. The carbamate carbonyl group introduces an electrophilic center that can participate in various chemical transformations, while the tert-butyl group provides steric bulk that influences the molecule's reactivity profile.

The stereochemistry of the compound is defined by the (S)-configuration at the 2-position of the pyrrolidine ring, which creates a chiral center that significantly impacts the molecule's three-dimensional structure and potential biological activity. This stereochemical feature is crucial for applications in asymmetric synthesis and the development of enantiopure pharmaceutical intermediates.

| Structural Feature | Description | Functional Significance |

|---|---|---|

| Pyrrolidine Ring | Five-membered saturated heterocycle | Provides structural rigidity and basicity |

| Imidazole Ring | Five-membered aromatic heterocycle | Contributes to electronic properties and hydrogen bonding |

| tert-Butyl Carbamate | Protecting group functionality | Masks nitrogen nucleophilicity during synthesis |

| (S)-Stereocenter | Chiral center at pyrrolidine C-2 | Defines three-dimensional molecular architecture |

Historical Context and Research Significance

The development and utilization of this compound emerged from the broader evolution of heterocyclic chemistry and the recognition of nitrogen-containing ring systems as privileged structures in medicinal chemistry. The pyrrolidine ring system has long been recognized as a fundamental component of numerous natural products and pharmaceutical agents, with its presence in biologically active compounds such as proline, hydroxyproline, and various alkaloids establishing its importance in chemical biology.

The incorporation of imidazole functionality into pyrrolidine-based structures represents a strategic approach to creating hybrid molecules that combine the beneficial properties of both heterocyclic systems. Imidazole rings are prevalent in biological systems, serving critical roles in enzyme active sites and metabolic pathways, while pyrrolidine structures contribute to conformational rigidity and pharmacokinetic properties. The fusion of these structural elements in this compound reflects the ongoing evolution of molecular design strategies in pharmaceutical chemistry.

Recent research has demonstrated the compound's utility as a synthetic intermediate in the development of cyclin-dependent kinase 9 inhibitors for colorectal cancer treatment, highlighting its relevance in contemporary drug discovery efforts. The compound's role in these investigations exemplifies the importance of well-designed synthetic intermediates in enabling the preparation of complex bioactive molecules with precise structural and stereochemical requirements.

The synthetic accessibility of this compound through established organic chemistry methodologies has contributed to its widespread adoption in research laboratories worldwide. The compound's availability as a commercial building block with high purity standards has facilitated its incorporation into diverse synthetic programs, ranging from academic research to pharmaceutical development initiatives.

The compound's significance extends beyond its immediate synthetic applications to encompass its role as a model system for understanding the chemical behavior of imidazole-pyrrolidine hybrid structures. Studies involving this compound have contributed to the broader understanding of heterocyclic reactivity patterns, stereochemical preferences, and conformational dynamics that inform the design of next-generation pharmaceutical agents.

属性

IUPAC Name |

tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-4-5-9(15)10-13-6-7-14-10/h6-7,9H,4-5,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHITWFDHFOLATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and General Approach

The synthesis typically begins from N-Boc-prolinol (N-tert-butoxycarbonyl-L-prolinol), which serves as a protected pyrrolidine precursor. The Boc group protects the amine functionality, allowing selective transformations on the pyrrolidine ring and side chains without unwanted side reactions.

Preparation of Key Intermediate: L-tert-butyl 2-formylpyrrolidine-1-carboxylate

A crucial intermediate in the synthesis is L-tert-butyl 2-formylpyrrolidine-1-carboxylate, which introduces the aldehyde functionality at the 2-position of the pyrrolidine ring. This is achieved by:

- Oxidation of N-Boc-L-prolinol using trichloroisocyanuric acid (TCCA) in dichloromethane at 0 °C.

- Catalytic TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is added to facilitate mild and selective oxidation.

- The reaction mixture is stirred at room temperature for 20 minutes, followed by filtration and sequential washing with sodium carbonate solution, dilute hydrochloric acid, and brine.

- The organic phase is dried and concentrated, and the crude aldehyde is purified by silica gel column chromatography using ethyl acetate/petroleum ether as eluent.

Analytical Data for Intermediate:

| Parameter | Value |

|---|---|

| 13C NMR (CDCl3) | 200.4, 155.8, 80.6, 65.0, 46.7, 28.2, 26.7, 23.9 ppm |

| Elemental Analysis | Calculated: C 60.28%, H 8.60%, N 7.03% Found: C 60.17%, H 8.66%, N 6.89% |

This aldehyde intermediate is pivotal for further functionalization to introduce the imidazole ring.

Formation of the Imidazole Ring

The imidazole moiety is introduced by condensation of the ketoester intermediate with ammonium acetate under reflux in toluene. This step forms the 1H-imidazol-2-yl substituent on the pyrrolidine ring, completing the heterocyclic framework essential for the target compound.

Protection and Deprotection Strategies

- The Boc protecting group on the pyrrolidine nitrogen is removed by treatment with trifluoroacetic acid (TFA), yielding the free amine for subsequent coupling reactions.

- The free amine is then coupled with amino acid carbamates using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling reagent to install the carbamate moiety at the nitrogen, forming the tert-butyl carbamate functionality.

Sonogashira Cross-Coupling and Dimerization

- The iodo-substituted monomeric intermediates undergo Sonogashira cross-coupling with trimethylsilyl acetylene (TMSA) in the presence of PdCl2(PPh3)2 catalyst and CuI co-catalyst, with triethylamine as base in DMF solvent at 70 °C.

- The silyl protecting group is then removed, and dimerization is promoted using potassium carbonate in methanol/water with trace CuI to afford dimeric final compounds with bis-imidazole linkages.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Oxidation | TCCA, TEMPO, CH2Cl2, 0 °C to RT | L-tert-butyl 2-formylpyrrolidine-1-carboxylate |

| 2 | Imidazole ring formation | Ammonium acetate, reflux in toluene | Imidazole substitution on pyrrolidine |

| 3 | Boc deprotection | Trifluoroacetic acid (TFA) | Free amine on pyrrolidine nitrogen |

| 4 | Coupling with amino acid carbamates | HBTU, amino acid carbamates | Formation of carbamate linkage |

| 5 | Sonogashira cross-coupling | PdCl2(PPh3)2, CuI, TEA, DMF, 70 °C | Alkyne substitution at iodo position |

| 6 | Desilylation and dimerization | K2CO3, MeOH/H2O, CuI | Final dimeric tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate |

Research Findings and Notes

- The oxidation step using TCCA and TEMPO is rapid and mild, preserving stereochemistry and minimizing by-products.

- The use of Boc protection allows selective functionalization without interference from the amine.

- Sonogashira coupling is efficient for introducing alkynyl linkers, enabling further dimerization.

- Imidazole rings serve as bioisosteres of amide bonds, enhancing metabolic stability and bioavailability in drug design.

- Purification steps often involve column chromatography with ethyl acetate/petroleum ether mixtures.

- Analytical characterization includes NMR, elemental analysis, and sometimes X-ray crystallography to confirm structure.

化学反应分析

Types of Reactions:

Oxidation: tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine or imidazole rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

科学研究应用

Medicinal Chemistry

One of the primary applications of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate is in the development of pharmaceuticals. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Studies

- Anticancer Activity : Research has indicated that derivatives of imidazole compounds exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.

Synthetic Pathways

- Synthesis of Derivatives : The compound can be transformed into other functionalized derivatives, such as (S)-tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, which has been synthesized using N-iodosuccinimide under specific reaction conditions .

Agrochemicals

The imidazole ring is known for its fungicidal properties, making this compound a potential candidate for the development of agricultural chemicals.

Research Findings

- Studies indicate that imidazole derivatives can act as effective fungicides against various plant pathogens, enhancing crop protection strategies.

Material Science

The compound's unique properties allow its use in developing advanced materials, particularly in polymers and coatings.

Applications

- Research into polymer composites has shown that incorporating imidazole-containing compounds can enhance thermal stability and mechanical properties.

作用机制

The mechanism of action of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The pyrrolidine ring provides additional binding interactions, enhancing the compound’s overall affinity for its targets .

相似化合物的比较

Brominated Derivatives

Boronic Ester Derivatives

- (S)-tert-butyl 2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS 1007882-12-3):

Aryl-Substituted Derivatives

- This modification is critical for optimizing pharmacokinetic properties .

Data Table: Key Structural and Functional Comparisons

生物活性

Overview

tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₂H₁₉N₃O₂ and a molecular weight of 237.3 g/mol. This compound is recognized for its potential biological activities, particularly in medicinal chemistry as a precursor for bioactive molecules. The imidazole and pyrrolidine moieties contribute significantly to its interactions with biological targets, making it a subject of interest in pharmacological research.

The synthesis of this compound typically involves the reaction of pyrrolidine with an imidazole derivative, often utilizing tert-butyl chloroformate to introduce the tert-butyl ester group. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which enhance its utility in synthetic applications and biological studies.

The biological activity of this compound is largely attributed to its structural components:

- Imidazole Ring : Known for its ability to coordinate with metal ions and participate in hydrogen bonding, the imidazole ring enhances binding interactions with proteins and nucleic acids.

- Pyrrolidine Ring : This ring contributes additional binding interactions, potentially influencing the compound's affinity for various biological targets.

The mechanism of action involves interaction with specific molecular targets, which may include enzymes or receptors relevant to therapeutic applications.

Biological Activity and Therapeutic Potential

Research indicates that compounds containing imidazole and pyrrolidine structures exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds similar to this compound have shown promising results against various bacterial strains. For instance, derivatives have been evaluated for their minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, demonstrating effective antibacterial properties .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Example A | S. aureus | 3.12 |

| Example B | E. coli | 12.5 |

- Antitubercular Activity : Some derivatives have been explored for their potential against Mycobacterium tuberculosis, showing favorable activity that could lead to the development of new antituberculosis drugs .

Case Studies

- Antibacterial Evaluation : A study evaluated several pyrrole derivatives, including those based on imidazole structures similar to this compound. The results indicated that certain derivatives exhibited significant antibacterial activity with MIC values comparable to standard antibiotics like ciprofloxacin .

- Pharmacological Research : In another study focusing on benzimidazole derivatives, compounds with similar structural motifs were assessed for their inhibitory effects on various pathogens. The findings highlighted the potential of these compounds in drug development aimed at treating infections caused by resistant strains .

常见问题

Q. What are the key synthetic strategies for preparing tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate, and how can reaction efficiency be optimized?

The synthesis typically involves coupling reactions between activated intermediates. For example, mixed anhydride formation using isobutyl chloroformate and DIPEA in CH2Cl2 facilitates coupling with nucleophiles like 2-amino-2-methylpropanol . Reaction optimization includes:

- Monitoring via LC-MS to track intermediate formation and consumption.

- Purification by flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) to isolate the product in moderate yields (~59%) .

- Temperature control (e.g., room temperature for 2 hours for anhydride formation, followed by overnight stirring for coupling) .

Q. How are spectroscopic techniques (NMR, IR, HRMS) employed to confirm the structure of this compound?

- <sup>1</sup>H/<sup>13</sup>C NMR : Assignments focus on pyrrolidine ring protons (δ ~3.0–4.0 ppm for N–CH2 groups) and imidazole protons (δ ~6.8–7.5 ppm for aromatic protons) .

- IR : Peaks at ~1700 cm<sup>−1</sup> confirm the carbonyl group of the tert-butyl carbamate .

- HRMS : Exact mass calculations (e.g., [M+H]<sup>+</sup>) validate molecular formula consistency .

Q. What purification methods are effective for removing byproducts during synthesis?

- Acid/base washes : Sequential washing with 0.1 M HCl and saturated NaHCO3 removes unreacted reagents .

- Flash chromatography : Silica gel columns with gradient elution resolve polar impurities .

- Recrystallization : Ethanol/chloroform mixtures (1:10) yield high-purity solids for biological testing .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of chiral pyrrolidine derivatives?

- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (2S,4R)-pyrrolidine derivatives) ensures retention of configuration during coupling .

- Chiral chromatography : Resolve enantiomers using chiral columns (e.g., for tert-butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate, [α]D<sup>25</sup> = −55.0 in CHCl3) .

- Stereoselective reactions : Enzymatic or catalytic asymmetric methods minimize racemization .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

- Twinned crystals : Common in imidazole-containing compounds due to π-stacking; resolved using SHELXL for refinement against high-resolution data .

- Hydrogen bonding networks : Imidazole N–H groups form interactions with carbamate oxygens, requiring precise modeling in SHELX .

- Data collection : Synchrotron radiation improves resolution for small-molecule crystals (<1.0 Å) .

Q. How can discrepancies in spectroscopic or crystallographic data be systematically analyzed?

- Cross-validation : Compare NMR data with density functional theory (DFT)-calculated shifts for pyrrolidine ring conformers .

- Dual refinement : Test alternative models in SHELXL (e.g., disorder vs. partial occupancy) to resolve electron density ambiguities .

- Isotopic labeling : <sup>15</sup>N-labeled imidazole aids in assigning NMR signals and validating hydrogen bonding in crystal structures .

Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?

- Low-temperature reactions : Use 0°C conditions for acid-sensitive steps (e.g., silylation of hydroxyl groups) .

- In situ monitoring : Track intermediates via TLC or LC-MS to minimize decomposition .

- Protecting groups : tert-Butyl carbamate (Boc) stabilizes amines during subsequent reactions (e.g., iodination of imidazole) .

Q. How is the compound’s stability under varying pH and temperature conditions assessed for biological studies?

- Accelerated degradation studies : Incubate in buffers (pH 1–13) at 37°C, monitoring degradation via HPLC .

- Lyophilization : Freeze-drying aqueous solutions preserves integrity for long-term storage .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>135°C) to guide storage conditions .

Methodological Considerations

Q. What computational tools support the design of derivatives with enhanced bioactivity?

Q. How are reaction scalability and reproducibility ensured in academic settings?

- Batch-to-batch consistency : Standardize reagent equivalents (e.g., 1.1 eq of isobutyl chloroformate) and solvent volumes .

- Automated purification systems : Use prep-HPLC for gram-scale syntheses .

- Detailed SOPs : Document reaction parameters (e.g., 45°C for 3 hours in LiOH/MeOH hydrolysis) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。